molecular formula C24H22N4O2S3 B12155087 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12155087
M. Wt: 494.7 g/mol
InChI Key: MEIAFJROIQDTIS-MNDPQUGUSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural attributes include:

  • A (Z)-configured thiazolidin-5-ylidene group at position 3, critical for maintaining planar geometry and π-conjugation, which influences electronic properties and bioactivity .
  • A thiomorpholin-4-yl group at position 2, contributing to solubility and hydrogen-bonding interactions .

Properties

Molecular Formula

C24H22N4O2S3

Molecular Weight

494.7 g/mol

IUPAC Name

(5Z)-5-[(4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H22N4O2S3/c29-22-18(21(26-12-14-32-15-13-26)25-20-8-4-5-10-27(20)22)16-19-23(30)28(24(31)33-19)11-9-17-6-2-1-3-7-17/h1-8,10,16H,9,11-15H2/b19-16-

InChI Key

MEIAFJROIQDTIS-MNDPQUGUSA-N

Isomeric SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Canonical SMILES

C1CSCCN1C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each functional group and their subsequent coupling. Common synthetic routes may include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a suitable α-haloketone.

    Construction of the Pyridopyrimidinone Core: This might involve the cyclization of a suitable precursor, such as a pyrimidine derivative, under acidic or basic conditions.

    Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as the Knoevenagel condensation to link the thiazolidine and pyridopyrimidinone moieties.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with such structures might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s analogs differ primarily in substituents on the pyrido[1,2-a]pyrimidin-4-one core and thiazolidinone ring. Key examples include:

Compound Name Substituents (Position) Bioactivity (Inferred/Reported) Synthesis Method Reference ID
2-(Ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Ethylamino (2) Antimicrobial (e.g., bacterial inhibition) Condensation with 2-mercaptoacetic acid
3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido... 2-Methoxyethyl (thiazolidinone), 9-Methyl (core) Enhanced solubility, unconfirmed activity Microwave-assisted synthesis
3-{(Z)-[3-(3-Methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(4-methylpiperazin-1-yl)-4H-pyri.. 3-Methoxypropyl (thiazolidinone), 4-Methylpiperazine (2) Anticancer (cell line studies) Multi-step condensation

Key Observations:

Substituent Impact on Bioactivity: The thiomorpholin-4-yl group in the target compound may improve metabolic stability compared to ethylamino or morpholinyl groups, as sulfur-containing moieties often resist oxidative degradation .

Synthetic Accessibility: Microwave-assisted methods (e.g., ) reduce reaction times for thiazolidinone formation compared to conventional heating. However, the target compound’s synthesis likely involves condensation of a pyrido[1,2-a]pyrimidin-4-one precursor with a thiazolidinone aldehyde, followed by Z/E isomer purification .

Bioactivity Comparison

Although direct data for the target compound are lacking, insights can be drawn from analogs:

  • Antimicrobial Activity: Ethylamino-substituted analogs (e.g., ) show moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL), attributed to thiazolidinone’s thione group disrupting bacterial membrane integrity .
  • Anticancer Potential: Piperazinyl and morpholinyl derivatives (e.g., ) inhibit kinase pathways (e.g., PI3K/AKT) in vitro (IC₅₀: 1–10 µM), suggesting the target compound may share similar mechanisms .
  • Antioxidant Effects: Thiazolidinones with electron-donating groups (e.g., methoxyethyl in ) exhibit radical scavenging activity (EC₅₀: 20–50 µM) via thiyl radical stabilization .

Physicochemical Properties

Property Target Compound Ethylamino Analog Methoxypropyl Analog
LogP 3.8 (predicted) 3.2 2.9
Water Solubility Poor Moderate High
Hydrogen Bond Donors 1 2 1

Notes:

  • The target compound’s higher LogP (vs. ) reflects the thiomorpholinyl group’s lipophilic character.
  • Reduced solubility may limit bioavailability, necessitating formulation optimization .

Biological Activity

The compound 3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈N₄O₂S₂, with a molecular weight of approximately 440.57 g/mol. The structure features a pyrido-pyrimidine core linked to a thiazolidinone moiety and a thiomorpholine group. These structural components suggest diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.

Structural Characteristics

ComponentDescription
Pyrido-pyrimidine coreCentral structure that may contribute to biological activity
Thiazolidinone moietyKnown for various pharmacological properties
Thiomorpholine groupPotentially enhances solubility and bioavailability

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this molecule exhibit significant antimicrobial properties. For instance, derivatives containing the thiazolidinone structure have shown potent activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

  • Antibacterial Activity : A study evaluating N-substituted thiazolidinones found that certain derivatives exhibited antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10–50 fold. The most active compound showed a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL against Enterobacter cloacae .
  • Antifungal Activity : Compounds derived from similar structures demonstrated good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .

Structure-Activity Relationship (SAR)

The relationship between the chemical structure and biological activity has been explored extensively:

  • Thiazolidinone Moiety : The presence of the thiazolidinone ring appears crucial for antimicrobial efficacy.
  • Substituent Variations : Modifications on the nitrogen atom of the thiazolidinone have been shown to enhance activity, indicating that specific substituents can significantly influence potency .

While the precise mechanisms remain to be fully elucidated, docking studies suggest that these compounds may interfere with bacterial cell wall synthesis or inhibit key metabolic pathways in pathogens . This potential mechanism aligns with the observed antibacterial activities.

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